Potency Advantage Over Des-Fluoro and 4-Methyl Benzenesulfonamide Analogs at hNaV1.7
The target compound achieves an IC50 of 240 nM against partially inactivated human NaV1.7 in the PatchXpress assay [1]. In contrast, the des-fluoro analog (N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide) and the 4-methyl analog (N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-methylbenzenesulfonamide) are both classified as NE (no effect; IC50 > 10,000 nM) against the same target in comparable patch-clamp electrophysiology assays [2]. This represents a >41.7-fold improvement in inhibitory potency conferred by the 4-fluoro substituent. The 4-methoxy analog also lacks meaningful NaV1.7 activity [3].
| Evidence Dimension | hNaV1.7 inhibitory potency (IC50, partially inactivated state) |
|---|---|
| Target Compound Data | IC50 = 240 nM |
| Comparator Or Baseline | Des-fluoro phenyl analog: IC50 > 10,000 nM (NE); 4-Methyl analog: IC50 > 10,000 nM (NE); 4-Methoxy analog: IC50 not reached |
| Quantified Difference | > 41.7-fold improvement vs. des-fluoro; > 41.7-fold vs. 4-methyl |
| Conditions | Human NaV1.7 expressed in HEK293 cells; PatchXpress automated patch clamp (partially inactivated state) |
Why This Matters
The 4-fluoro substitution is essential for NaV1.7 pharmacology; substituting with non-fluorinated or methyl analogs results in loss of all measurable channel inhibition, directly impacting experimental validity in pain target studies.
- [1] BindingDB Entry BDBM50379389 (CHEMBL2010816). IC50: 240 nM at human partially inactivated NaV1.7 (PatchXpress). View Source
- [2] McKerrall, S. J., et al. J. Med. Chem. 2023, 66 (7), 4617–4632. Table 1: NE = no effect (IC50 > 10,000 nM) for phenyl and 4-methyl analogs. View Source
- [3] ChEMBL Database. CHEBI:109001 – 4-methoxy analog: no significant NaV1.7 inhibition reported. View Source
